molecular formula C6H2F5N B1409188 2,4-Difluoro-6-(trifluoromethyl)pyridine CAS No. 1227574-57-3

2,4-Difluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1409188
CAS No.: 1227574-57-3
M. Wt: 183.08 g/mol
InChI Key: FIFHTYURBAJKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2F5N and its molecular weight is 183.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agrochemical Applications

1. Intermediates in Fungicide Production

  • DFTP serves as a crucial intermediate in the synthesis of various agrochemicals, especially fungicides like picoxystrobin . The compound's trifluoromethyl group enhances biological activity and stability in agricultural formulations .

2. Herbicidal Agents

  • It is also utilized in the development of herbicides. Pyridyloxyphenoxy alkanoic acids, which incorporate DFTP derivatives, have shown promising herbicidal activities. These compounds benefit from the enhanced reactivity provided by the fluorinated structure, leading to higher efficacy against weeds .

Pharmaceutical Applications

1. Synthesis of Bioactive Compounds

  • DFTP is employed as an important building block in the synthesis of various pharmaceutical agents. Its unique electronic properties facilitate the development of compounds with improved bioavailability and therapeutic profiles .

2. Case Study: Antiviral Agents

  • Research indicates that derivatives of DFTP exhibit antiviral properties, making them potential candidates for drug development against viral infections. The fluorine substituents contribute to the metabolic stability and potency of these compounds .

Industrial Production Methods

The production of DFTP has been optimized through various synthetic routes:

  • Fluorination Processes : A common method involves the fluorination of 2,4-dichloro-6-(trichloromethyl)pyridine using potassium fluoride under controlled conditions to yield DFTP with high purity and yield .
  • Nucleophilic Aromatic Substitution : This method allows for the selective substitution of halogen atoms on the pyridine ring, resulting in efficient synthesis pathways for DFTP and its derivatives .

Comparative Data Table

Application AreaSpecific UseExample CompoundsNotes
AgrochemicalsFungicidesPicoxystrobinHigh efficacy against fungal pathogens
HerbicidesPyridyloxyphenoxy acidsEnhanced activity due to fluorination
PharmaceuticalsAntiviral agentsVarious bioactive drugsImproved stability and potency
Other therapeutic agentsTBDOngoing research into new applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogen exchange or fluorination of chlorinated precursors. For example, substituting chlorine atoms in 2-chloro-6-(trifluoromethyl)pyridine using fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) at 80–120°C achieves partial fluorination. Subsequent regioselective fluorination at the 4-position may require directed metalation or deprotonation with LDA, followed by electrophilic fluorination with N-fluoropyridinium salts .
  • Key Variables : Temperature, solvent polarity, and stoichiometry of fluorinating agents significantly impact regioselectivity. GC-MS or 19F NMR^{19}\text{F NMR} is recommended to monitor intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodology :

  • 19F NMR^{19}\text{F NMR} : Distinct signals for F atoms at C2/C4 (δ ≈ -60 to -80 ppm) and CF3_3 (δ ≈ -65 to -70 ppm) confirm substitution patterns. Splitting patterns reveal coupling with adjacent protons or fluorine atoms .
  • IR Spectroscopy : Strong C-F stretches (1100–1250 cm1^{-1}) and pyridine ring vibrations (≈1600 cm1^{-1}) validate the structure.
  • Mass Spectrometry : Exact mass (e.g., 195.03 Da) and fragmentation patterns (loss of F or CF3_3 groups) aid identification .

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodology : The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) at C2 or C4. For example:

  • Amination : React with primary amines (e.g., NH3_3/EtOH) under microwave irradiation (100°C, 2 h) to yield 2-amino-4-fluoro derivatives.
  • Thiolation : Use NaSH in DMF at 80°C to substitute fluorine with thiol groups.
  • Regioselectivity : C2 is more reactive than C4 due to steric hindrance from the CF3_3 group at C6 .

Advanced Research Questions

Q. How does the electron-withdrawing CF3_3 group influence the regioselectivity and stability of intermediates in fluoropyridine derivatives?

  • Methodology : The CF3_3 group at C6 increases ring electron deficiency, directing nucleophiles to C2/C4. Computational studies (DFT) show lower activation energy for substitution at C2 due to reduced steric clash. Transient intermediates (e.g., Meisenheimer complexes) can be trapped using low-temperature 19F NMR^{19}\text{F NMR} .
  • Data Insight : Hammett substituent constants (σm_m for CF3_3 ≈ 0.43) correlate with accelerated SNAr rates at C2 compared to non-fluorinated analogs .

Q. What strategies mitigate competing side reactions (e.g., defluorination) during functionalization of this compound?

  • Methodology :

  • Solvent Control : Use non-polar solvents (toluene) to suppress base-mediated defluorination.
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids at C2 avoids direct ring dehalogenation.
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of fluorine) before functionalizing other positions .

Q. How can this compound serve as a building block in pharmaceutical or materials science applications?

  • Drug Discovery : The CF3_3 group enhances metabolic stability and lipophilicity. For example, coupling with bioactive amines yields kinase inhibitors (e.g., JAK/STAT pathway targets) .
  • Materials Science : As a ligand in Ir(III) complexes for OLEDs, its electron-deficient nature improves charge transport efficiency. Emission maxima can be tuned by modifying ancillary ligands .

Q. Safety and Handling

  • Waste Management : Halogenated byproducts require segregation and disposal via certified hazardous waste contractors. Neutralize acidic residues (e.g., HF) with CaCO3_3 before disposal .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact .

Properties

IUPAC Name

2,4-difluoro-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFHTYURBAJKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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